An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-N-Me-Ile-OH
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-N-Me-Ile-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-N-α-methyl-L-isoleucine (Fmoc-N-Me-Ile-OH) is a pivotal building block in modern peptide chemistry, particularly in the synthesis of therapeutic peptides and peptidomimetics. The incorporation of N-methylated amino acids, such as N-methylisoleucine, into a peptide backbone can significantly enhance its pharmacological properties. N-methylation can increase proteolytic stability, improve membrane permeability, and modulate the conformational flexibility of the peptide, which can lead to enhanced receptor affinity and selectivity. This technical guide provides a comprehensive overview of the chemical properties of Fmoc-N-Me-Ile-OH, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and methods for the purification and characterization of N-methylated peptides.
Chemical and Physical Properties
Fmoc-N-Me-Ile-OH is a white to off-white crystalline powder. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| Synonyms | Fmoc-N-methyl-L-isoleucine, N-α-(9-Fluorenylmethyloxycarbonyl)-N-α-methyl-L-isoleucine |
| CAS Number | 138775-22-1 |
| Molecular Formula | C₂₂H₂₅NO₄ |
| Molecular Weight | 367.44 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 177-183 °C |
| Optical Rotation | [α]²⁰/D = -59 ± 2°, c = 1 in DMF |
| Purity (HPLC) | ≥98% |
| Solubility | Soluble in dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and other polar organic solvents. Limited solubility in water. |
| Storage | 2-8°C, desiccated |
Spectroscopic and Analytical Data
Detailed spectroscopic data for Fmoc-N-Me-Ile-OH is not widely published with full assignments. However, based on its chemical structure and data from analogous compounds, the expected spectroscopic characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc protecting group (aromatic protons between 7.3 and 7.8 ppm, and the aliphatic protons of the fluorenyl group between 4.2 and 4.5 ppm). The N-methyl group will appear as a singlet around 2.7-3.0 ppm. The α-proton of the isoleucine residue will be a doublet around 4.5-4.8 ppm. The side-chain protons of isoleucine will exhibit complex multiplets in the upfield region (approximately 0.8-2.0 ppm).
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Fmoc group and the carboxylic acid at the downfield end (around 156 ppm and 175 ppm, respectively). The aromatic carbons of the fluorene (B118485) ring will resonate between 120 and 144 ppm. The N-methyl carbon is expected around 30-35 ppm. The α-carbon and the side-chain carbons of isoleucine will appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show a prominent ion for the deprotonated molecule [M-H]⁻ at an m/z of approximately 366.4. In positive ion mode, adducts such as [M+H]⁺ (m/z ≈ 368.4) and [M+Na]⁺ (m/z ≈ 390.4) may be observed. Fragmentation in MS/MS analysis would likely involve the loss of the Fmoc group (222.1 Da) and subsequent fragmentation of the N-methylisoleucine core.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-N-Me-Ile-OH into a peptide sequence via SPPS requires specific considerations due to the steric hindrance of the N-methyl group, which can impede coupling efficiency.
General Workflow for SPPS
The overall workflow for solid-phase peptide synthesis is depicted in the following diagram.
Detailed Experimental Protocol
This protocol outlines the manual coupling of Fmoc-N-Me-Ile-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
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Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
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Fmoc-N-Me-Ile-OH
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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Piperidine solution (20% in DMF)
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Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
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Base: N,N-Diisopropylethylamine (DIPEA)
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Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
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Cold diethyl ether
Procedure:
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Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel for 30-60 minutes.
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Fmoc Deprotection:
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Drain the DMF.
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Add 20% piperidine in DMF to the resin.
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Agitate for 5-10 minutes.
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Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
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Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).
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Coupling of Fmoc-N-Me-Ile-OH:
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In a separate vial, dissolve Fmoc-N-Me-Ile-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU or PyAOP (0.95 equivalents relative to the amino acid) in DMF.
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Add DIPEA (2 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes at room temperature.
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Add the activated amino acid solution to the resin.
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Agitate the mixture at room temperature for 2-4 hours. The coupling of N-methylated amino acids is often slower and may require extended reaction times or double coupling.
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Monitor the coupling reaction using a qualitative test (e.g., Chloranil test for secondary amines). A negative result indicates complete coupling.
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Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
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Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
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Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.
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Cleavage and Deprotection:
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Wash the resin with DCM and dry it under a stream of nitrogen.
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Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate the peptide by adding the filtrate to cold diethyl ether.
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Centrifuge to collect the peptide pellet, wash with cold diethyl ether, and dry under vacuum.
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Purification and Characterization of N-Me-Ile-Containing Peptides
Purification by Reverse-Phase HPLC
Crude N-methylated peptides are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The increased hydrophobicity of N-methylated peptides may require adjustments to the elution gradient.
Typical Protocol:
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Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A common starting point is a gradient of 5-65% B over 30-60 minutes.
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Detection: UV absorbance at 214 nm and 280 nm.
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Procedure:
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Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of mobile phase B or a water/acetonitrile mixture).
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Inject the sample onto the equilibrated HPLC column.
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Run the gradient and collect fractions corresponding to the major peptide peak.
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Analyze the purity of the collected fractions by analytical RP-HPLC.
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Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
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Characterization
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Analytical RP-HPLC: To confirm the purity of the final peptide. A sharp, single peak is indicative of high purity. Note that N-methylated peptides can sometimes show peak broadening or split peaks due to the presence of cis/trans isomers of the N-methylated amide bond.
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Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated mass of the desired peptide.
Challenges and Considerations
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Coupling Efficiency: The steric hindrance of the N-methyl group makes the coupling of the subsequent amino acid onto the N-methylated residue challenging. The use of powerful coupling reagents like HATU, HCTU, or PyAOP is often necessary. Double coupling or extended coupling times may be required to achieve a high yield.
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Racemization: While the Fmoc group generally suppresses racemization, the use of strong bases and extended coupling times can increase the risk, particularly for sensitive amino acids.
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Side Reactions: During cleavage with strong acids like TFA, side reactions such as the formation of diketopiperazines can occur, especially if the N-terminal two residues are prone to cyclization.
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HPLC Analysis: The presence of cis/trans isomers of the N-methylated amide bond can lead to peak broadening or the appearance of multiple peaks in the HPLC chromatogram. This is a known characteristic of N-methylated peptides and does not necessarily indicate impurity.
Conclusion
Fmoc-N-Me-Ile-OH is a valuable reagent for the synthesis of N-methylated peptides with enhanced therapeutic potential. While its incorporation into peptide sequences presents challenges due to steric hindrance, these can be overcome with optimized coupling strategies and careful purification. The resulting N-methylated peptides often exhibit improved stability and bioavailability, making Fmoc-N-Me-Ile-OH an important tool for researchers and drug developers in the field of peptide science.
